6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate
Description
The compound 6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a derivative of the thienopyridine scaffold, characterized by a 3-nitrobenzamido substituent at the 2-position and ethyl/methyl ester groups at the 3- and 6-positions. The 3-nitrobenzamido group introduces electron-withdrawing properties, which may enhance binding affinity in biological systems or alter photophysical properties in materials science.
Properties
IUPAC Name |
6-O-ethyl 3-O-methyl 2-[(3-nitrobenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3,6-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O7S/c1-3-29-19(25)21-8-7-13-14(10-21)30-17(15(13)18(24)28-2)20-16(23)11-5-4-6-12(9-11)22(26)27/h4-6,9H,3,7-8,10H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFAPTGXKYZOJIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-ethyl 3-methyl 2-(3-nitrobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate is a member of the thieno[2,3-c]pyridine class, which has gained attention for its potential therapeutic applications due to its diverse biological activities. This article aims to explore the biological activity of this compound by summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
- Molecular Formula: C₁₈H₁₈N₂O₆S
- Molecular Weight: 378.41 g/mol
The structure features a thieno[2,3-c]pyridine core with substituents that may influence its pharmacological properties.
Biological Activity Overview
Research indicates that compounds similar to thieno[2,3-c]pyridines exhibit a range of biological activities including anticancer, antibacterial, and anti-inflammatory effects. The specific compound has not been extensively studied in isolation; however, related derivatives have shown promising results.
Anticancer Activity
Several studies have highlighted the anticancer potential of thieno[2,3-c]pyridine derivatives. For instance:
- Case Study: A derivative with a similar structure demonstrated significant cytotoxicity against various cancer cell lines including A549 (lung), MCF-7 (breast), and HeLa (cervical) cells. The compound exhibited IC₅₀ values in the low micromolar range (1.06 ± 0.16 µM for A549 cells) .
- Mechanism of Action: These compounds often act as kinase inhibitors, targeting pathways critical for tumor growth and survival .
Antibacterial Activity
Thieno[2,3-c]pyridine derivatives have also been evaluated for their antibacterial properties:
- Study Findings: In vitro studies showed that certain derivatives possess significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism typically involves disruption of bacterial cell wall synthesis or interference with protein synthesis .
Anti-inflammatory Effects
Inflammation-related diseases can also be targeted by thieno[2,3-c]pyridine compounds:
- Research Insight: Some studies suggest that these compounds can inhibit pro-inflammatory cytokines and modulate immune responses, thus offering potential therapeutic benefits in inflammatory conditions .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Target Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound A | Anticancer | A549 | 1.06 | |
| Compound B | Antibacterial | E. coli | 15.0 | |
| Compound C | Anti-inflammatory | RAW264.7 | 5.0 |
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of thieno[2,3-c]pyridine derivatives:
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations at the 2-Position
The 2-position of the thienopyridine core is highly modifiable, leading to diverse derivatives:
Key Observations :
- Amino derivatives serve as versatile intermediates for further functionalization (e.g., Schiff bases, amides).
- Trimethoxyphenyl-substituted analogs exhibit potent antitubulin activity, highlighting the importance of aryl substituents in medicinal chemistry .
- Schiff base ligands demonstrate enzyme inhibition and antioxidant properties, with metal complexes (e.g., Fe(II), Co(II)) showing improved enzyme binding .
Ester Group Modifications
The 3- and 6-ester groups influence solubility, stability, and pharmacokinetics:
Key Observations :
- Methyl/ethyl esters (e.g., target compound) balance lipophilicity and solubility for drug delivery.
Q & A
How can researchers optimize the multi-step synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthesis optimization requires precise control of reaction parameters:
- Temperature : Maintain 60–80°C during amide coupling to prevent side reactions (e.g., nitro group reduction) .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to enhance solubility of intermediates .
- Step Monitoring : Employ HPLC to track reaction progress and identify byproducts. For example, reports 55–61% yields in analogous syntheses, suggesting iterative refinement of stoichiometry and catalyst loading .
- Purification : Gradient column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the final product.
What advanced spectroscopic techniques resolve conflicting structural data during characterization?
Methodological Answer:
- Multi-Technique Validation : Combine / NMR (e.g., : δ 7.10 ppm for aromatic protons) with IR (e.g., 1680 cm for carbonyl groups) to confirm functional groups .
- Mass Spectrometry : HRMS (e.g., : calculated m/z 550.0978 vs. observed 550.0816) resolves ambiguities in molecular weight due to isotopic patterns .
- X-ray Crystallography : For crystalline derivatives, this provides unambiguous confirmation of stereochemistry, though not directly reported in the evidence .
How should researchers design experiments to assess pharmacological potential?
Methodological Answer:
- In Vitro Screening : Use kinase inhibition assays (e.g., ATP-binding pocket targets) based on structural analogs in and , which highlight thienopyridine interactions with enzymatic active sites .
- In Vivo Models : Prioritize inflammation or cancer models (e.g., murine xenografts) due to the nitrobenzamido group’s potential pro-drug activation .
- Dose-Response Studies : Start with 1–10 µM concentrations, monitoring cytotoxicity via MTT assays .
What strategies are effective for introducing substituents to modulate bioactivity?
Methodological Answer:
- Positional Isomerism : Replace the 3-nitro group with electron-withdrawing (e.g., 4-CN) or donating (e.g., 4-OCH) groups to alter binding affinity, as seen in ’s methoxy vs. hydroxy analogs .
- Heterocyclic Modifications : Substitute the thienopyridine core with imidazopyridine () to enhance metabolic stability .
- Synthetic Routes : Use Suzuki-Miyaura coupling for aryl group introductions, though this requires Pd catalysts and inert conditions .
How can computational modeling predict biological interactions?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina to model interactions with kinases (e.g., EGFR), leveraging the nitro group’s hydrogen-bonding potential .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to prioritize derivatives for synthesis .
- QSAR Models : Correlate substituent electronegativity with IC values from ’s analogs to guide design .
What protocols ensure compound stability during long-term storage?
Methodological Answer:
- Storage Conditions : Store at -20°C in amber vials under argon to prevent photodegradation and oxidation .
- Purity Thresholds : Maintain >95% purity (via HPLC, ) to avoid decomposition byproducts .
- Stability Monitoring : Perform monthly NMR checks to detect degradation (e.g., nitro to amine reduction) .
How should researchers address discrepancies in reaction mechanism hypotheses?
Methodological Answer:
- Isotopic Labeling : Use -labeled intermediates to trace amide bond formation steps .
- Kinetic Studies : Monitor activation energy (ΔG) via variable-temperature NMR to distinguish concerted vs. stepwise mechanisms .
- Intermediate Trapping : Add quenching agents (e.g., methanol) to isolate and characterize transient species .
What thresholds define acceptable purity for biological testing?
Methodological Answer:
- Analytical Criteria : Require ≥95% purity (HPLC, 254 nm) and ≤0.5% residual solvents (GC-MS) .
- Impact Assessment : Pilot studies in show <90% purity increases off-target effects in kinase assays .
- Lot Consistency : Validate three independent synthesis batches to ensure reproducibility .
How can comparative studies with analogs improve SAR understanding?
Methodological Answer:
- Structural Overlays : Compare X-ray/NMR data of analogs (e.g., ’s 3-methoxy vs. 4-nitro derivatives) to identify key pharmacophore elements .
- Activity Cliffs : Plot IC vs. substituent polarity; shows 10-fold potency drops with bulkier groups .
- Meta-Analysis : Aggregate data from PubChem ( ) to identify trends in solubility and logP .
What methods validate the compound’s role in materials science applications?
Methodological Answer:
- Optoelectronic Testing : Measure charge mobility via thin-film transistors, leveraging the conjugated thienopyridine core .
- Thermal Stability : TGA (e.g., : decomposition >200°C) ensures suitability for high-temperature processing .
- Surface Morphology : AFM or SEM imaging assesses film uniformity for device integration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
